molecular formula C26H26ClNO6 B11139561 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11139561
M. Wt: 483.9 g/mol
InChI Key: YTFVGTGOSFZUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate: is a mouthful, but let’s break it down This compound belongs to the class of chromene derivatives, characterized by a fused cyclopentane and chromene ring system

    Chemical Formula: C27H22ClNO6S

    CAS Number: 1042446-99-0

    Molecular Weight: 523.996 g/mol

Preparation Methods

Industrial Production: As of now, there is no established industrial-scale production method for this compound. Researchers primarily access it through specialized suppliers like Sigma-Aldrich .

Chemical Reactions Analysis

Reactivity:

    Oxidation: The carbonyl group (4-oxo) can undergo oxidation reactions.

    Substitution: The chlorine atom (8-chloro) may participate in substitution reactions.

    Reduction: Reduction of the carbonyl group is possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophilic substitution conditions (e.g., using sodium hydroxide or ammonia).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, NaBH4).

Major Products: The specific products formed depend on reaction conditions. For example, reduction could yield the corresponding alcohol, while oxidation might lead to a carboxylic acid derivative.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use it as a building block for more complex molecules.

    Fluorescent Probes: Its chromene core makes it useful for designing fluorescent probes.

Biology and Medicine:

    Bioactivity: Investigating its biological activity (e.g., antitumor, anti-inflammatory).

    Drug Development: Potential as a lead compound for drug development.

Industry:

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways relevant to its bioactivity.

Properties

Molecular Formula

C26H26ClNO6

Molecular Weight

483.9 g/mol

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C26H26ClNO6/c27-21-14-20-18-10-7-11-19(18)25(30)34-22(20)15-23(21)33-24(29)12-5-2-6-13-28-26(31)32-16-17-8-3-1-4-9-17/h1,3-4,8-9,14-15H,2,5-7,10-13,16H2,(H,28,31)

InChI Key

YTFVGTGOSFZUSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)CCCCCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.